molecular formula C8H3F2NO2 B038519 5,7-Difluoroindoline-2,3-dione CAS No. 116570-41-3

5,7-Difluoroindoline-2,3-dione

Cat. No.: B038519
CAS No.: 116570-41-3
M. Wt: 183.11 g/mol
InChI Key: LGOCJGRNNIZUBL-UHFFFAOYSA-N
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Description

5,7-Difluoroindoline-2,3-dione is a fluorinated indole derivative with the molecular formula C8H3F2NO2. This compound is of significant interest due to the incorporation of fluorine atoms, which can influence its reactivity, selectivity, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 5,7-Difluoroindoline-2,3-dione involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method utilizes copper dipyridine dichloride as a catalyst and ethanol as the solvent. The reaction is conducted in a microwave reactor at 200 W power and 60°C, resulting in good to excellent yields of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and copper catalysts suggests that scalable and efficient production methods could be developed based on these principles.

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoroindoline-2,3-dione undergoes various types of chemical reactions, including:

    Electrophilic substitution: Due to the presence of the indole nucleus, electrophilic substitution reactions are common.

    Nucleophilic addition: The carbonyl groups in the compound can undergo nucleophilic addition reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.

    Nucleophilic addition: Reagents like Grignard reagents and organolithium compounds are commonly used.

    Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to halogenated or nitrated derivatives, while nucleophilic addition can result in the formation of alcohols or other functionalized products.

Mechanism of Action

The mechanism of action of 5,7-Difluoroindoline-2,3-dione involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to specific receptors or enzymes, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Difluoroindoline-2,3-dione is unique due to its specific fluorine atom positioning, which can influence its reactivity, selectivity, and biological activity

Properties

IUPAC Name

5,7-difluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOCJGRNNIZUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588619
Record name 5,7-Difluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116570-41-3
Record name 5,7-Difluoro-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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